molecular formula C8H12BNO2 B13470010 (S)-(4-(1-Aminoethyl)phenyl)boronic acid

(S)-(4-(1-Aminoethyl)phenyl)boronic acid

Cat. No.: B13470010
M. Wt: 165.00 g/mol
InChI Key: UIXPMHMTFHKXEY-LURJTMIESA-N
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Description

(S)-(4-(1-Aminoethyl)phenyl)boronic acid is a chiral boronic acid derivative characterized by a phenyl ring substituted with a boronic acid group and an (S)-configured 1-aminoethyl side chain. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols and hydroxyl groups, making them valuable in medicinal chemistry (e.g., enzyme inhibition, saccharide sensing) and organic synthesis (e.g., Suzuki-Miyaura cross-coupling) .

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

[4-[(1S)-1-aminoethyl]phenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m0/s1

InChI Key

UIXPMHMTFHKXEY-LURJTMIESA-N

Isomeric SMILES

B(C1=CC=C(C=C1)[C@H](C)N)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with an aminoethyl group.

    Boronic Acid Formation:

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boronic acid group.

Industrial Production Methods

In industrial settings, the production of (S)-(4-(1-Aminoethyl)phenyl)boronic acid may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (S)-(4-(1-Aminoethyl)phenyl)boronic acid.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(1-Aminoethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce boronate esters. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (S)-(4-(1-Aminoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is facilitated by the boronic acid moiety, which can bind to diols and other functional groups. The compound’s molecular targets include enzymes, proteins, and other biomolecules, and its effects are mediated through the modulation of these targets’ activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

2.1.1. Triazole-Substituted Analogs

The replacement of the phenyl ring in 1-amido-2-phenylethaneboronic acids with a triazole ring (e.g., 1-amido-2-triazolylethaneboronic acid) preserves inhibitory activity against β-lactamases (similar Ki values) while enhancing in vitro efficacy, as evidenced by lower minimum inhibitory concentrations (MICs) against pathogens . This suggests that heterocyclic substitutions can improve bioavailability or target engagement without compromising binding affinity.

2.1.2. Aromatic Hydrocarbon Derivatives
  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent antiproliferative effects, with IC50 values of 0.1969 µM and 0.2251 µM, respectively, in cell viability assays . However, analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid face solubility challenges in aqueous media (e.g., RPMI culture medium), limiting their utility in biological assays .
2.1.3. Tubulin Polymerization Inhibitors

Boronic acid-containing cis-stilbenes (e.g., compounds 13c and 13d ) demonstrate significant tubulin polymerization inhibition (IC50 = 21–22 µM) and apoptosis induction in cancer cells. Their activity arises from replacing a hydroxyl group in combretastatin A-4 with boronic acid, highlighting the role of boronic acid as a bioisostere for enhancing cytotoxicity .

2.2. Electronic and Steric Effects on Reactivity
2.2.1. Suzuki-Miyaura Cross-Coupling
  • 4-Chlorophenyl boronic acid shows reduced catalytic efficiency (75% conversion) compared to unsubstituted phenyl boronic acid (98% conversion) in coupling reactions, likely due to electron-withdrawing effects slowing transmetallation .
  • Conversely, 4-formylphenyl boronic acid achieves even lower conversions (63%), emphasizing that stronger electron-withdrawing groups further hinder reactivity .
2.2.2. Saccharide Binding and Sensor Design

Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . Their efficacy is attributed to optimized steric and electronic interactions with the enzyme’s active site.

2.3. Physicochemical Properties
2.3.1. Solubility and Stability
  • Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in aqueous media, limiting their applicability despite moderate predicted water/lipid solubility .
  • Phenyl boronic acid-diol complexes exhibit pH-dependent stability, with α-hydroxy acids enabling stable boronate esters even at pH < 3 .

Data Table: Key Comparative Parameters of Boronic Acid Derivatives

Compound Name Structure/Modification Biological Activity (IC50/Ki) Key Application Limitations
1-Amido-2-triazolylethaneboronic acid Triazole substitution Ki ≈ phenyl analogs β-lactamase inhibition N/A
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene core IC50 = 0.1969 µM Antiproliferative agent Moderate solubility
Phenanthren-9-yl boronic acid Phenanthrene core IC50 = 0.2251 µM Antiproliferative agent Moderate solubility
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl side chain IC50 = 1 µM Fungal HDAC inhibition Limited solubility data
Boronic acid cis-stilbene (13c) Combretastatin analog IC50 = 0.48–2.1 µM (cells) Tubulin polymerization inhibition Specificity for cancer cells
4-Chlorophenyl boronic acid Electron-withdrawing Cl 75% reaction conversion Suzuki-Miyaura coupling Reduced catalytic efficiency

Critical Analysis of Structural and Functional Trends

  • Steric vs. Electronic Effects : While electron-withdrawing groups hinder cross-coupling reactivity , they enhance biological activity in enzyme inhibition (e.g., HDAC , β-lactamases ), likely due to stronger Lewis acid interactions.
  • Chirality: The (S)-configuration in (S)-(4-(1-aminoethyl)phenyl)boronic acid may confer enantioselective binding, analogous to how triazole substitution in improves pathogen targeting.
  • Solubility Challenges : Bulky aromatic systems (e.g., pyren-1-yl) reduce solubility, necessitating structural optimization for in vivo applications .

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